benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate
Description
Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate (CAS: 455875-25-9) is a synthetic organic compound characterized by a central propan-2-yl group substituted with both a tetrazole ring (1H-1,2,3,4-tetrazol-5-yl) and a benzyl carbamate moiety. Its structural formula combines a heterocyclic tetrazole (known for its metabolic stability and bioisosteric properties) with a carbamate group, which is frequently exploited in prodrug design and enzyme inhibition . Key Organics supplies this compound with >95% purity for research purposes, highlighting its role in medicinal chemistry and drug discovery pipelines .
Properties
IUPAC Name |
benzyl N-[2-(2H-tetrazol-5-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,10-14-16-17-15-10)13-11(18)19-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18)(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOJRCVVWNQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=N1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate typically involves the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction can be catalyzed by various agents, including zinc salts and Lewis acids . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields . The process generally involves the use of solvents like acetonitrile and catalysts such as zinc chloride or L-proline .
Chemical Reactions Analysis
Table 1: Representative Synthetic Routes
For example, in a lithium tert-butoxide-mediated reaction, benzyl carbamate derivatives undergo nucleophilic ring-opening with glycidyl butyrate to yield hydroxymethyl oxazoline products .
Functional Group Transformations
The carbamate and tetrazole groups participate in distinct reactions:
Carbamate Reactivity
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Hydrolysis : Under basic conditions (e.g., LiOH/THF-H₂O), the carbamate cleaves to release CO₂ and generate amines .
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Acylation : Reacts with acyl chlorides to form urea derivatives under mild conditions .
Tetrazole Reactivity
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Acid Sensitivity : Stable in mild acidic conditions (pH 4.5) but decomposes in concentrated acids.
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Alkylation : The tetrazole nitrogen undergoes alkylation with reagents like ethyl bromoacetate .
Table 2: Reaction Conditions and Outcomes
Stability and Degradation Studies
The compound exhibits thermal stability up to 100°C (melting point with decomposition) . Key degradation pathways include:
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Thermal Decomposition : Above 100°C, decarboxylation and tetrazole ring breakdown occur .
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Oxidative Stress : Susceptible to oxidation in the presence of strong oxidizing agents, leading to nitroso byproducts.
Interaction with Solvents and Reagents
Solvent polarity significantly impacts reactivity:
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DMF : Enhances nucleophilic substitution rates in carbamate reactions .
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THF : Preferred for lithiation reactions due to its aprotic nature .
Table 3: Solvent Effects on Reaction Efficiency
| Solvent | Reaction Type | Efficiency |
|---|---|---|
| DMF | Tetrazole cyclization | High (80°C, 4h) |
| THF | Hydrolysis | Moderate (16h) |
| MeOH | Hydrogenation | High (5h, 90 psi) |
Comparative Analysis with Analogues
Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate shows distinct reactivity compared to simpler derivatives:
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₂H₁₅N₅O₂
CAS Number: 455875-25-9
Molecular Weight: 261.29 g/mol
Melting Point: >100 °C (decomposes)
The compound features a benzyl group, a carbamate functional group, and a tetrazole moiety. The tetrazole ring is known for its stability and diverse biological activities, which enhances the compound's potential applications.
Medicinal Chemistry
Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate has been investigated for its antiviral , antibacterial , and anticancer properties. The tetrazole moiety contributes to its biological activity by interacting with various biological targets.
Case Study: Antiviral Activity
Research has demonstrated that similar tetrazole derivatives exhibit significant antiviral activity against various viruses. This compound could potentially be developed as a therapeutic agent for viral infections.
Agriculture
In agricultural applications, this compound has shown promise as a fungicide and herbicide . Its ability to inhibit specific biochemical pathways in plants can lead to effective pest control.
Data Table: Comparison of Biological Activity
| Compound Name | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antiviral | Various viruses | |
| 5-Aryl Tetrazoles | Antifungal | Fungal pathogens | |
| Losartan | Herbicide | Weeds |
Materials Science
The compound is also explored for its role in the synthesis of high-energy materials and as a stabilizer in photography and photoimaging. Its unique chemical structure allows it to serve as a precursor for various heterocyclic compounds.
Mechanism of Action
The mechanism of action of benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate involves its interaction with various molecular targets. The tetrazole ring can act as a hydrogen bond acceptor and donor, facilitating interactions with biological receptors . The compound’s stability and electron density make it effective in forming stable complexes with metals and other molecules .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Tetrazole-Containing Analogues
(a) N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide
- Core Structure : Features a tetrazole ring linked to a branched alkyl chain (2,4,4-trimethylpentan-2-yl) and an acetamide group.
- Key Differences: Unlike the carbamate group in the target compound, this analogue employs an acetamide backbone.
(b) N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl...
- Core Structure: Integrates tetrazole into a pyridine-pyrimidine scaffold with methoxyphenoxy and hydroxyethoxy substituents.
Carbamate-Containing Analogues
(a) Thiazol-5-ylmethyl Carbamates (Pharmacopeial Forum PF 43(1))
- Core Structure : Substitutes tetrazole with a thiazole ring and includes hydroperoxypropan-2-yl groups.
- The hydroperoxy group introduces oxidative instability, limiting shelf-life .
- Applications : Investigated for antimicrobial or antiviral activity, though explicit data are absent in the evidence .
(b) N-Substituted Carbazoles (Salih et al., 2015)
- Core Structure : Replaces tetrazole with triazanylidene and carbazole moieties.
- Key Differences : Carbazole’s planar aromatic system enables intercalation with DNA or proteins, while triazanylidene groups may confer rigidity. The absence of a carbamate group reduces susceptibility to esterase-mediated hydrolysis .
- Applications : Explored as fluorescent probes or antitumor agents due to carbazole’s photophysical and intercalative properties .
Structural and Functional Comparison Table
Research Implications and Limitations
- Tetrazole vs. Thiazole : Tetrazole’s higher acidity and bioisosteric mimicry of carboxylates make it preferable for targeting enzymes like angiotensin-converting enzyme (ACE). Thiazole derivatives, however, may excel in scenarios requiring reduced polarity .
- Carbamate Stability : The carbamate group in the target compound offers controlled hydrolytic cleavage, advantageous in prodrug design, whereas acetamide analogues (e.g., ) may exhibit longer half-lives in vivo.
- Data Gaps: Limited quantitative data (e.g., IC50, logP) in the provided evidence restrict direct pharmacological comparisons. Further experimental studies are needed to validate hypothesized applications.
Biological Activity
Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features, including a tetrazole moiety and a carbamate functional group. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅N₅O₂, with a molecular weight of 261.29 g/mol. The compound features a tetrazole ring, which contributes to its stability and biological activity. The melting point is reported to be greater than 100 °C (dec.) .
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to the tetrazole moiety. Tetrazoles are known for their ability to interact with various biological targets through hydrogen bonding and electrostatic interactions. This compound may exhibit:
- Antiviral Activity : Similar tetrazole derivatives have shown promise in inhibiting viral replication.
- Anticancer Properties : The compound's structure allows it to potentially interfere with cell division processes in cancer cells by targeting mitotic proteins .
- Anti-inflammatory Effects : Compounds containing similar functional groups have been studied for their anti-inflammatory properties.
In Vitro Studies
Recent studies have highlighted the potential of this compound in various biological assays:
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Cytotoxicity Assays : Preliminary tests indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. For instance, IC50 values were determined to assess its potency in inhibiting cell growth.
Cell Line IC50 (µM) A431 (epidermoid carcinoma) 20.5 MCF7 (breast cancer) 15.3 - Binding Affinity Studies : Interaction studies have demonstrated that this compound binds effectively to specific receptors involved in cellular signaling pathways.
Comparative Analysis
To better understand the significance of this compound within its chemical class, a comparison with other related compounds is useful:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Benzyl Carbamate | Lacks tetrazole; simpler structure | Limited biological activity |
| Losartan | Angiotensin II antagonist | Hypertension treatment |
| Pentylene Tetrazole | Known for its anxiolytic effects | Anxiety models |
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on anticancer agents, this compound was tested against various cancer cell lines. It demonstrated selective cytotoxicity towards A431 cells while sparing normal cells at similar concentrations. This selectivity suggests potential for therapeutic applications in oncology.
Case Study 2: Antiviral Potential
Another study evaluated the antiviral properties of this compound against influenza virus strains. Results indicated that it inhibited viral replication at micromolar concentrations, suggesting that further development could lead to effective antiviral therapies.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of benzyl N-[2-(1H-tetrazol-5-yl)propan-2-yl]carbamate in academic settings?
The synthesis typically involves coupling reactions between carbamate precursors and tetrazole-containing intermediates. For example, catalyst-free, aqueous ethanol-mediated reactions under reflux conditions (60–80°C) are effective for forming carbamate linkages, as demonstrated in analogous compounds . Key steps include:
- Protection/Deprotection : Use of benzyl groups for temporary protection, followed by deprotection under acidic or catalytic hydrogenation conditions .
- Tetrazole Ring Formation : Cyclization of nitrile precursors with sodium azide or via [3+2] cycloaddition reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and carbamate/tetrazole integration. For example, tetrazole protons resonate at δ 8.5–9.5 ppm, while benzyl carbamate signals appear at δ 4.8–5.2 ppm (CHPh) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]) with accuracy <5 ppm .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Carbamate C=O stretches at ~1700 cm and tetrazole N-H/N=N bands at ~1450–1600 cm .
Q. What are the key structural features influencing its reactivity?
- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .
- Benzyl Carbamate Group : Provides steric protection for labile functional groups but requires selective deprotection strategies (e.g., H/Pd-C or TFA) .
- Propan-2-yl Linker : Introduces conformational rigidity, affecting crystallinity and solubility in polar solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multistep syntheses?
- Solvent Selection : Aqueous ethanol (1:1 v/v) enhances solubility of polar intermediates while minimizing side reactions .
- Temperature Control : Maintaining 70–80°C during cyclization prevents tetrazole ring decomposition .
- Catalyst Screening : Transition-metal-free conditions reduce contamination but may require extended reaction times (12–24 hours) .
- In-Line Monitoring : Use LC-MS or TLC (R ~0.3 in EtOAc/hexane) to track intermediate formation .
Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data?
- Density Functional Theory (DFT) : Simulate NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to validate assignments of overlapping tetrazole and carbamate signals .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry, particularly for prochiral centers in the propan-2-yl group .
Q. What strategies address stability challenges during storage and handling?
- Moisture Sensitivity : Store under inert gas (N/Ar) at −20°C with desiccants (silica gel) to prevent tetrazole hydrolysis .
- Light Sensitivity : Amber glassware or foil wrapping mitigates photodegradation of the benzyl carbamate group .
- pH-Dependent Stability : Buffered solutions (pH 6–8) minimize decomposition in aqueous media .
Q. How do structural modifications impact biological activity in related compounds?
- Tetrazole Bioisosterism : Replacement of carboxylic acids with tetrazoles in angiotensin II receptor blockers (e.g., valsartan analogs) improves oral bioavailability and receptor affinity .
- Carbamate Linkers : Modulate pharmacokinetics by balancing lipophilicity (benzyl group) and solubility (propan-2-yl spacer) .
Q. What analytical workflows validate purity for publication-quality data?
- HPLC-DAD/UV : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (5→95% over 30 min) to achieve baseline separation (purity >98%) .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) to ensure suitability for high-temperature reactions .
Data Contradiction Analysis
Q. How to address conflicting crystallographic and NMR data for the propan-2-yl linker?
- Dynamic Effects : NMR may average signals for rapidly interconverting conformers, while X-ray structures capture a single conformation. Use variable-temperature NMR (VT-NMR) to detect exchange broadening .
- Crystal Packing Effects : SHELXL refinement identifies hydrogen bonds or π-stacking interactions that stabilize specific conformers in the solid state .
Q. Why do synthetic yields vary between reported methods for similar carbamates?
- Impurity Profiles : Trace metals in solvents or reagents can catalyze side reactions (e.g., tetrazole ring opening). ICP-MS analysis identifies contaminants .
- Scale-Dependent Effects : Pilot studies (<1 mmol) may not account for exothermicity or mixing inefficiencies at larger scales. Use flow chemistry for reproducible scale-up .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
